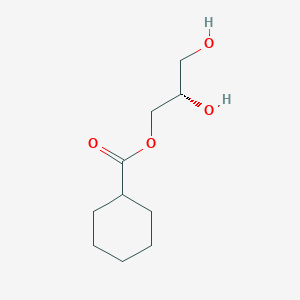
(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate is an organic compound characterized by a cyclohexane ring attached to a carboxylate group and a dihydroxypropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with (2S)-2,3-dihydroxypropanol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the production process.
化学反应分析
Types of Reactions
(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield cyclohexanecarboxylic acid derivatives.
Reduction: Reduction of the carboxylate group can produce cyclohexanol derivatives.
Substitution: Substitution reactions can lead to the formation of various esters or ethers.
科学研究应用
(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of (2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxypropyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The cyclohexane ring provides structural stability, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the dihydroxypropyl group, making it less versatile in chemical reactions.
(2S)-2,3-Dihydroxypropyl benzoate: Contains a benzene ring instead of a cyclohexane ring, resulting in different chemical properties and reactivity.
Cyclohexanol: Lacks the carboxylate group, limiting its applications in esterification reactions.
Uniqueness
(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate is unique due to the presence of both a dihydroxypropyl group and a cyclohexane ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various research and industrial contexts.
属性
CAS 编号 |
823192-42-3 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
[(2S)-2,3-dihydroxypropyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C10H18O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h8-9,11-12H,1-7H2/t9-/m0/s1 |
InChI 键 |
JFOFPRWXYULVJD-VIFPVBQESA-N |
手性 SMILES |
C1CCC(CC1)C(=O)OC[C@H](CO)O |
规范 SMILES |
C1CCC(CC1)C(=O)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


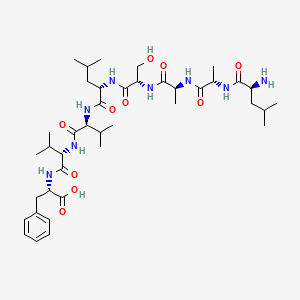
![N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14226837.png)
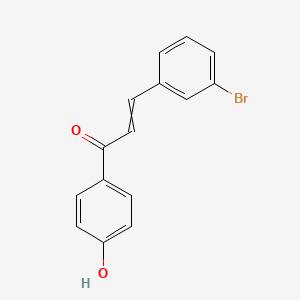
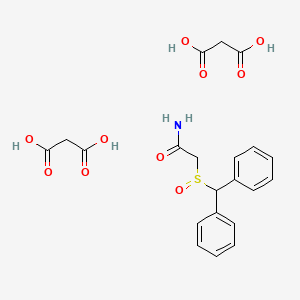


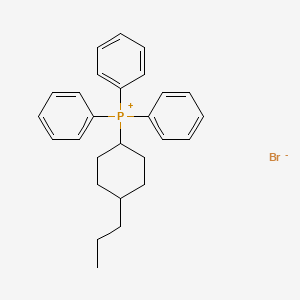
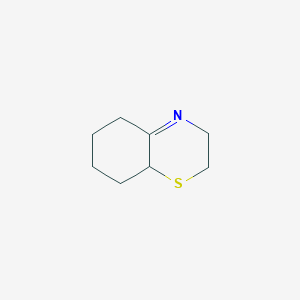

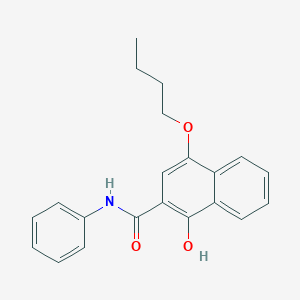
![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
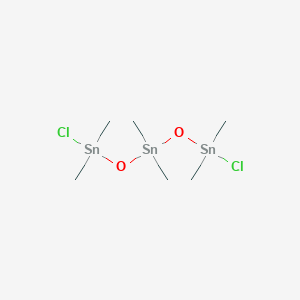
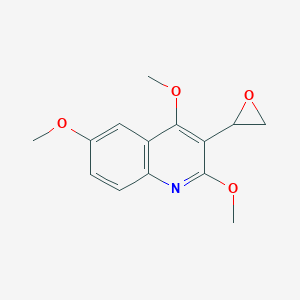
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
